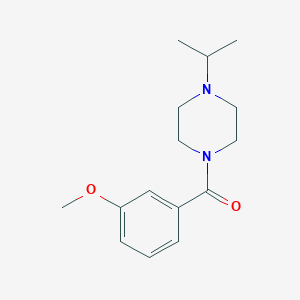
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine, also known as DAPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. DAPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine has been shown to increase the levels of dopamine and acetylcholine, two neurotransmitters that are involved in the regulation of movement and cognitive function.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to cross the blood-brain barrier. These effects make 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its high degree of purity, which allows for accurate measurements and consistent results. However, one limitation of using 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the development of novel formulations of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine that can improve its solubility and bioavailability. Another potential direction is the investigation of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the safety and efficacy of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine in human clinical trials.
Synthesemethoden
The synthesis of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of diphenylacetyl chloride with 4-(4-pyridinylmethyl)piperazine in the presence of a base. This reaction results in the formation of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine as a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In preclinical studies, 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine has been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
Eigenschaften
Produktname |
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine |
|---|---|
Molekularformel |
C24H25N3O |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
2,2-diphenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H25N3O/c28-24(23(21-7-3-1-4-8-21)22-9-5-2-6-10-22)27-17-15-26(16-18-27)19-20-11-13-25-14-12-20/h1-14,23H,15-19H2 |
InChI-Schlüssel |
DGDLNQHLHXFOTN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)


![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)

![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)